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Compound of Interest

Compound Name: uPSEM792 hydrochloride

Cat. No.: B2678845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for integrating the potent

chemogenetic actuator, uPSEM792 hydrochloride, with in vivo calcium imaging to achieve

precise temporal control of neuronal activity while monitoring its functional consequences at the

cellular and circuit level.

Introduction
The ability to selectively silence specific neuronal populations while observing the resultant

changes in neural circuit dynamics is a powerful approach in neuroscience research. This

protocol outlines a methodology for combining the ultrapotent and selective chemogenetic

silencing tool, uPSEM792 hydrochloride, with in vivo two-photon calcium imaging in mice.

uPSEM792 is an agonist for the pharmacologically selective actuator module (PSAM)4-GlyR, a

chimeric ligand-gated ion channel that, when expressed in neurons, mediates their silencing

upon agonist binding.[1][2][3] In vivo calcium imaging, using genetically encoded calcium

indicators (GECIs) such as GCaMP, allows for the visualization of neuronal activity with single-

cell resolution.[4][5][6] The combination of these two technologies provides a robust platform

for dissecting the causal role of specific neuronal populations in complex behaviors and

disease models.
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uPSEM792 hydrochloride is a potent and selective agonist for the PSAM4-GlyR and PSAM4-

5HT3 chimeric ion channels.[1][2] The PSAM4-GlyR is an engineered receptor composed of a

modified nicotinic acetylcholine receptor ligand-binding domain and the pore domain of the

glycine receptor. When uPSEM792 binds to the PSAM4-GlyR, it opens the chloride-permeable

channel, leading to an influx of chloride ions and subsequent hyperpolarization or shunting

inhibition of the neuron, effectively silencing its activity.[7] uPSEM792 is brain-penetrant and

has been shown to be effective for in vivo neuronal silencing in rodents and non-human

primates.[1][8]

Data Presentation
Table 1: uPSEM792 Hydrochloride Properties

Property Value Reference

Molecular Weight 277.75 g/mol [1]

Formula C₁₄H₁₅N₃O·HCl [1]

Solubility Soluble to 100 mM in water [1]

Storage Store at -20°C [1]

Purity ≥98% [1]

Ki for PSAM4-GlyR 0.7 nM [1][2]

Ki for PSAM4-5HT3 <10 nM [1][2]

Table 2: Recommended in vivo dosage for neuronal silencing in mice
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Dosage
Route of
Administration

Efficacy Reference

1-3 mg/kg Intraperitoneal (i.p.)

Strong neuronal

silencing observed

with in vivo calcium

imaging

[4]

1 mg/kg Intraperitoneal (i.p.)

Lowest effective dose

(LED) in a behavioral

assay

[4]

Table 3: Pharmacokinetic Parameters of uPSEM792 in Rhesus Monkeys (0.87 mg/kg, s.c.)

Parameter Plasma CSF

Tmax 15 min 120 min

Cmax 390.4 ng/mL 98.95 ng/mL

AUC 133.24 ng/(mL·h) 74.124 ng/(mL·h)

Reference:[8]

Experimental Protocols
This section provides a detailed methodology for combining uPSEM792 hydrochloride with in

vivo calcium imaging.

Viral Vector Strategy
Successful implementation of this technique relies on the co-expression of the PSAM4-GlyR

and a GECI in the target neuronal population.

Choice of Viral Vector: Adeno-associated viruses (AAVs) are the preferred vector for in vivo

gene delivery to neurons due to their safety profile and long-term expression.[9] A variety of

AAV serotypes exist with different tropisms for various brain regions and cell types. The
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choice of serotype (e.g., AAV1, AAV5, AAV9) should be optimized for the specific brain

region and neuronal population of interest.

Co-expression Strategy:

Single Vector System: A single AAV vector can be engineered to co-express both the

PSAM4-GlyR and a GECI (e.g., GCaMP). This is often achieved using an internal

ribosome entry site (IRES) or a 2A self-cleaving peptide sequence to drive the expression

of both proteins from a single promoter. For example, AAV-CamKII-PSAM4-GlyR-IRES-

GCaMP6f. This ensures that all neurons expressing the GECI also express the

chemogenetic receptor.

Two Vector System: Alternatively, two separate AAVs can be co-injected: one expressing

the PSAM4-GlyR and the other expressing the GECI. This approach allows for more

flexibility in choosing promoters and GECI variants but may result in a lower percentage of

co-transduced cells.

Promoter Selection: The choice of promoter will determine the cell-type specificity of

expression. For broad neuronal expression, a pan-neuronal promoter like human Synapsin

(hSyn) is commonly used. For targeting specific neuronal subtypes, cell-type-specific

promoters such as CaMKIIα for excitatory neurons can be employed.[5][8][10]

Commercially Available Vectors: Several pre-packaged AAVs for expressing PSAM4-GlyR,

some of which include an EGFP reporter, are commercially available from vendors like

Addgene.[3][5][8][10][11]

Stereotactic Surgery and Viral Injection
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (1-2% in oxygen).

Administer appropriate analgesics pre- and post-operatively according to institutional

guidelines.

Stereotactic Injection:

Secure the mouse in a stereotactic frame.

Make a small incision in the scalp to expose the skull.
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Using a stereotaxic drill, create a small craniotomy over the target brain region.

Load a glass micropipette with the AAV solution.

Slowly lower the micropipette to the target coordinates.

Infuse the virus at a slow rate (e.g., 100 nL/min) to minimize tissue damage.

After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion before

slowly retracting it.

Expression Time: Allow 2-4 weeks for robust expression of the viral constructs before

proceeding with cranial window implantation.

Cranial Window Implantation
Procedure: A cranial window is necessary for chronic in vivo imaging. This typically involves

removing a small piece of the skull over the region of interest and replacing it with a glass

coverslip.

Anesthetize the mouse and secure it in the stereotactic frame.

Remove the scalp over the skull.

Create a craniotomy (typically 3-5 mm in diameter) over the viral injection site.

Carefully remove the dura mater.

Place a sterile glass coverslip over the exposed brain and secure it with dental cement.

A head-post can also be implanted at this stage to allow for head-fixation during imaging.

Recovery: Allow at least one week for the animal to recover from the surgery before starting

imaging experiments.

In Vivo Two-Photon Calcium Imaging
Microscope Setup: A two-photon laser-scanning microscope is required for deep-tissue in

vivo imaging with reduced phototoxicity and scattering.[6][12]
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Imaging Procedure:

Head-fix the awake, behaving mouse under the microscope objective.

Locate the region of interest with expressed GCaMP.

Acquire time-series images of neuronal calcium dynamics. Typical frame rates are 15-30

Hz.

Establish a baseline recording period of at least 10-15 minutes to capture spontaneous

neuronal activity.

Administer uPSEM792 hydrochloride (1-3 mg/kg, i.p.).

Continue imaging for a prolonged period (e.g., 1-2 hours) to monitor the effect of the drug

on neuronal activity.

Data Analysis
Motion Correction: In vivo imaging data from awake animals will contain motion artifacts that

need to be corrected using image registration algorithms.

Region of Interest (ROI) Selection: Identify individual neurons (ROIs) based on their

morphology and fluorescence.

Extraction of Calcium Traces: Extract the mean fluorescence intensity from each ROI over

time.

Calculation of ΔF/F: Normalize the fluorescence traces to calculate the change in

fluorescence over baseline (ΔF/F), which is a proxy for changes in intracellular calcium

concentration.

Analysis of Calcium Transients: Quantify the effects of uPSEM792 on neuronal activity by

analyzing changes in the frequency, amplitude, and duration of calcium transients before and

after drug administration.[13][14]

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b2678845?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354622/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2022.1054950/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2678845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


uPSEM792 HCl PSAM4-GlyR
(Chimeric Ion Channel)

Binds to Cl-Opens Channel Target NeuronInflux into Hyperpolarization/
Shunting Inhibition Neuronal Silencing

Click to download full resolution via product page

Caption: Signaling pathway of uPSEM792 hydrochloride-mediated neuronal silencing.
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Caption: Experimental workflow for combining uPSEM792 with in vivo calcium imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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